![molecular formula C18H25N3 B2947192 N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine CAS No. 1157312-76-9](/img/structure/B2947192.png)
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine, commonly known as imidazoline I2 receptor agonist, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine involves the activation of imidazoline I2 receptors. These receptors are found in various tissues such as the brain, heart, and kidneys. Activation of these receptors results in the modulation of various physiological processes such as blood pressure regulation, glucose metabolism, and neurotransmitter release.
Biochemical and Physiological Effects:
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine has been found to have various biochemical and physiological effects. It has been shown to reduce blood pressure by decreasing peripheral vascular resistance and increasing renal blood flow. It can also improve glucose metabolism by increasing insulin sensitivity and reducing hepatic glucose output. Additionally, it has neuroprotective effects and can improve cognitive function by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine has several advantages for lab experiments. It is a highly selective agonist for imidazoline I2 receptors, which makes it a useful tool for studying the physiological and biochemical effects of these receptors. Additionally, it has been shown to have low toxicity and is well-tolerated in animal models.
However, there are also some limitations to using N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine in lab experiments. It has a short half-life and requires frequent dosing, which can make it difficult to maintain consistent blood levels. Additionally, its effects may vary depending on the species and strain of animal used in experiments.
Orientations Futures
There are several potential future directions for research on N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, it may have applications in the treatment of hypertension, diabetes, and other metabolic disorders. Further research is needed to fully understand the mechanisms of action and potential therapeutic benefits of this compound.
In conclusion, N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine is a chemical compound with significant potential for therapeutic applications in various diseases. Its selective activation of imidazoline I2 receptors makes it a useful tool for studying the physiological and biochemical effects of these receptors. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
Méthodes De Synthèse
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-(1H-imidazol-1-ylmethyl)aniline with cyclooctanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, diabetes, and Alzheimer's disease. It has been shown to have a significant impact on the regulation of blood pressure and glucose metabolism. Additionally, it has been found to have neuroprotective effects and can improve cognitive function in Alzheimer's disease.
Propriétés
IUPAC Name |
N-[3-(imidazol-1-ylmethyl)phenyl]cyclooctanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3/c1-2-4-8-17(9-5-3-1)20-18-10-6-7-16(13-18)14-21-12-11-19-15-21/h6-7,10-13,15,17,20H,1-5,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROIVBWGIRGEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC2=CC=CC(=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-Imidazol-1-ylmethyl)phenyl]cyclooctanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2947109.png)
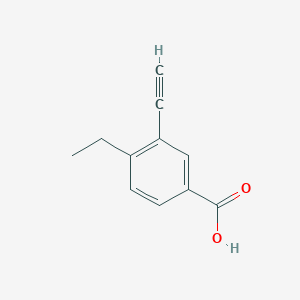
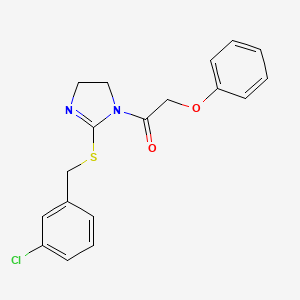
![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947112.png)
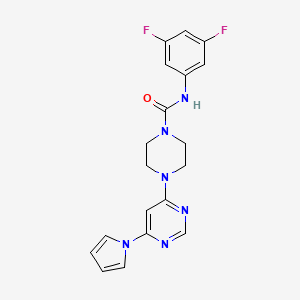
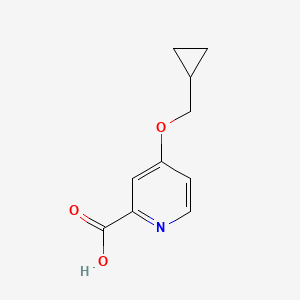
![1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2947117.png)
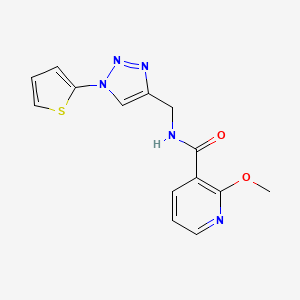
![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide](/img/structure/B2947122.png)
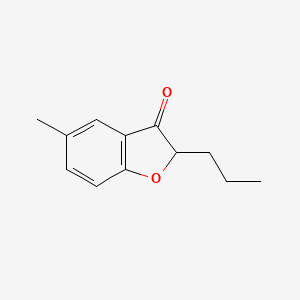

![N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2947125.png)
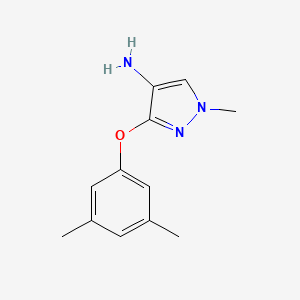
![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2947129.png)